molecular formula C18H16N4O3 B5289677 ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate

ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate

Cat. No.: B5289677
M. Wt: 336.3 g/mol
InChI Key: YBAKLOBUCSAIDF-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate is a compound that belongs to the class of triazole-based heterocyclic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile compound that can be synthesized using various methods and can be used in different fields of research.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing metalloenzyme that plays a crucial role in the regulation of acid-base balance and other physiological processes. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate in lab experiments is its versatility. It can be easily synthesized using various methods and can be used in different fields of research. Additionally, it has low toxicity and is relatively stable under normal laboratory conditions. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are many future directions for the research and development of ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate. One potential direction is the synthesis of new derivatives and analogs with improved properties and efficacy. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, its potential as a fluorescent probe for the detection of other biomolecules and metal ions in biological systems could be explored. Finally, its potential as a catalyst in organic synthesis could also be investigated.

Synthesis Methods

Ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate can be synthesized using various methods. One of the most common methods is the reaction of 4-aminobenzoic acid with ethyl 3-(4H-1,2,4-triazol-4-yl)benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-aminobenzoic acid with ethyl 3-(4H-1,2,4-triazol-4-yl)benzoate in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or boron trifluoride etherate (BF3·OEt2). Both methods yield this compound as a white or off-white solid.

Scientific Research Applications

Ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate has various scientific research applications. It is commonly used as a building block in the synthesis of other heterocyclic compounds. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been investigated for its potential applications in the treatment of cancer and other diseases.

Properties

IUPAC Name

ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-2-25-18(24)13-6-8-15(9-7-13)21-17(23)14-4-3-5-16(10-14)22-11-19-20-12-22/h3-12H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAKLOBUCSAIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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